molecular formula C20H17ClN4O3S B12301308 6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetic acid,4-(4-chlorophenyl)-2-formyl-3,9-dimethyl-, methyl ester, (6S)-

6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetic acid,4-(4-chlorophenyl)-2-formyl-3,9-dimethyl-, methyl ester, (6S)-

Cat. No.: B12301308
M. Wt: 428.9 g/mol
InChI Key: JWRIVALJVPCOPT-UHFFFAOYSA-N
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Description

6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetic acid, 4-(4-chlorophenyl)-2-formyl-3,9-dimethyl-, methyl ester, (6S)- is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of thienotriazolodiazepines, which are characterized by their fused ring systems incorporating sulfur, nitrogen, and diazepine moieties.

Preparation Methods

The synthesis of 6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetic acid, 4-(4-chlorophenyl)-2-formyl-3,9-dimethyl-, methyl ester, (6S)- involves multiple steps, including the formation of the thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine core. The synthetic route typically starts with the preparation of the thieno ring, followed by the introduction of the triazolo and diazepine rings through cyclization reactions. The final steps involve the functionalization of the acetic acid and esterification to obtain the desired methyl ester. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .

Chemical Reactions Analysis

6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetic acid, 4-(4-chlorophenyl)-2-formyl-3,9-dimethyl-, methyl ester, (6S)- undergoes various chemical reactions, including:

Scientific Research Applications

6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetic acid, 4-(4-chlorophenyl)-2-formyl-3,9-dimethyl-, methyl ester, (6S)- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of 6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetic acid, 4-(4-chlorophenyl)-2-formyl-3,9-dimethyl-, methyl ester, (6S)- involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of specific enzymes involved in disease pathways or as an agonist/antagonist of receptors in the nervous system .

Properties

Molecular Formula

C20H17ClN4O3S

Molecular Weight

428.9 g/mol

IUPAC Name

methyl 2-[7-(4-chlorophenyl)-4-formyl-5,13-dimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate

InChI

InChI=1S/C20H17ClN4O3S/c1-10-15(9-26)29-20-17(10)18(12-4-6-13(21)7-5-12)22-14(8-16(27)28-3)19-24-23-11(2)25(19)20/h4-7,9,14H,8H2,1-3H3

InChI Key

JWRIVALJVPCOPT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OC)C4=CC=C(C=C4)Cl)C=O

Origin of Product

United States

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